

Spectroscopic Standoff: A Comparative Analysis of 4-MAP and its Analogues

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Compound of Interest

Compound Name: 4-(Methylamino)pyridine

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[City, State] – [Date] – In a comprehensive guide for researchers, scientists, and drug development professionals, this publication offers an in-depth spectroscopic comparison of 4-methoxyphencyclidine (4-MAP) and its key analogues, including 3-methoxyphencyclidine (3-MeO-PCP) and the parent compound, phencyclidine (PCP). This guide provides a critical resource for the unambiguous identification and differentiation of these compounds through a detailed examination of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.

The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Arylcyclohexylamines, such as 4-MAP and its analogues, are a prominent class of NPS known for their dissociative anesthetic properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.^[1] Their structural similarities often complicate their identification, necessitating robust analytical techniques. This guide aims to provide clear, comparative spectroscopic data to aid in the precise characterization of these substances.

At a Glance: Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic features of 4-MAP, 3-MeO-PCP, and PCP.

Table 1: ¹H NMR Spectral Data Comparison (δ ppm)

Proton Assignment	4-MeO-PCP[2]	3-MeO-PCP	PCP
Methoxy (Ar-OCH ₃)	3.85	~3.8	N/A
Aromatic (Ar-H)	7.4 (d), 7.0 (d)	~6.8-7.3 (m)	~7.2-7.6 (m)
Piperidine (α-CH ₂)	~2.4-2.6	~2.4-2.6	~2.4-2.6
Piperidine (β,γ-CH ₂)	~1.4-1.7	~1.4-1.7	~1.4-1.7
Cyclohexyl (CH ₂)	~1.2-2.2	~1.2-2.2	~1.2-2.2

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. "d" denotes a doublet and "m" denotes a multiplet.

Table 2: ¹³C NMR Spectral Data Comparison (δ ppm)

Carbon Assignment	4-MeO-PCP	3-MeO-PCP	PCP
Aromatic (C-OCH ₃)	~158	~159	N/A
Aromatic (C-H)	~113, 128	~112, 113, 119, 129	~126, 127, 128
Aromatic (Quaternary)	~135	~145	~143
Methoxy (O-CH ₃)	~55	~55	N/A
Cyclohexyl (Quaternary)	~60	~60	~60
Piperidine (α-C)	~50	~50	~50
Piperidine (β,γ-C)	~25, 27	~25, 27	~25, 27
Cyclohexyl (C)	~22, 26, 35	~22, 26, 35	~22, 26, 35

Note: Data for 3-MeO-PCP and PCP are compiled from various sources and may show slight variations.

Table 3: Mass Spectrometry (MS) Data Comparison (m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragment Ions
4-MeO-PCP[2]	273	188	272 (M-1), 214, 121
3-MeO-PCP[3]	273	200	272 (M-1), 230, 121
PCP[4]	243	200	242 (M-1), 166, 158, 91

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data Comparison (cm⁻¹)

Vibrational Mode	4-MeO-PCP (HCl Salt)[2]	3-MeO-PCP	PCP (HCl Salt)
N-H ⁺ Stretch (amine salt)	2000-2700	2000-2700	2000-2700
C-H Stretch (aliphatic)	2800-3000	2800-3000	2800-3000
C=C Stretch (aromatic)	~1610, 1510	~1600, 1480	~1600, 1490
C-O Stretch (aryl ether)	~1245	~1250	N/A
Fingerprint Region	500-1600 (complex)	500-1600 (complex)	500-1600 (complex)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.
 - Referencing: Calibrate the spectrum to the deuterated solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: Utilize a GC system coupled to a mass selective detector (MSD) operating in electron ionization (EI) mode.
- GC Conditions:

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 μ m film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector Temperature: 250-280 °C.
- Injection Mode: Split (e.g., 20:1 or 50:1).
- Oven Temperature Program: Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 2-5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 40-550 amu.

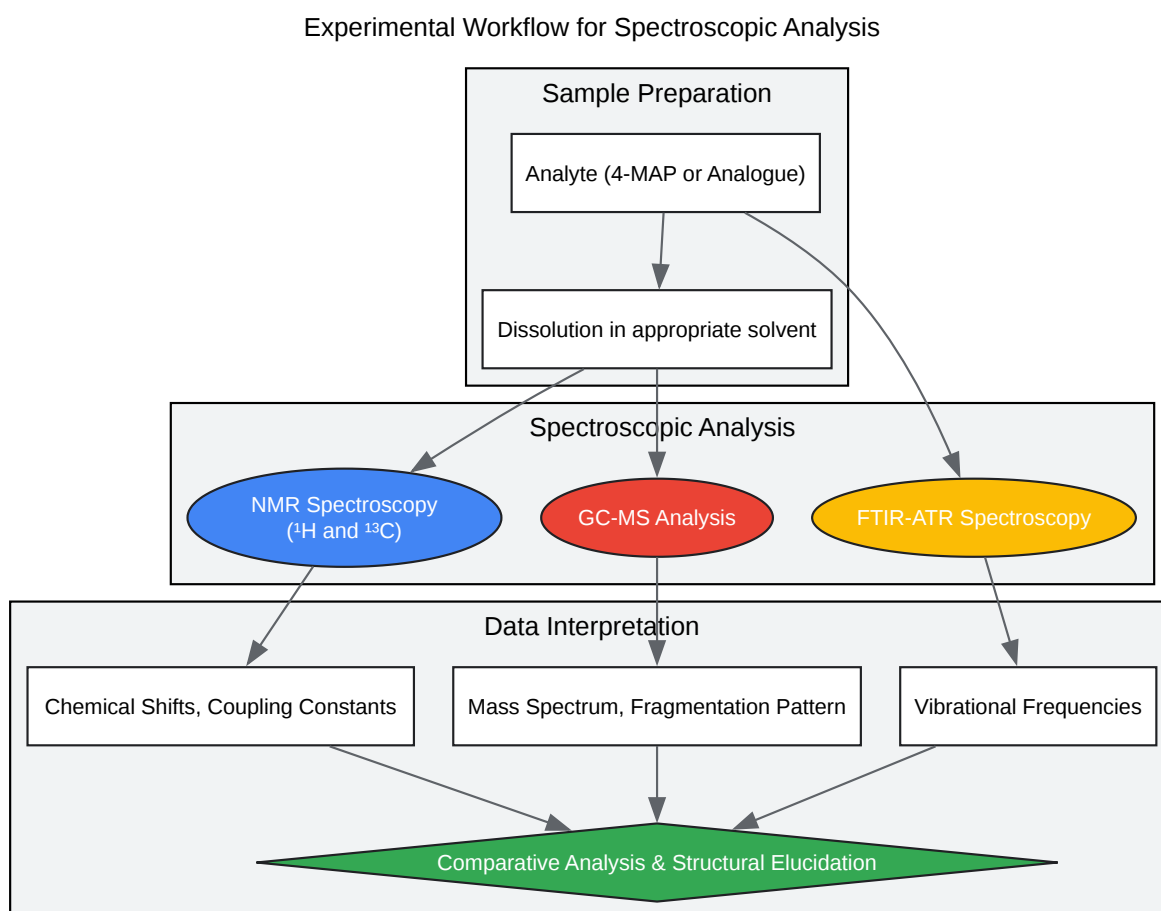
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer equipped with a single-bounce ATR accessory.
- Data Acquisition:
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal, then collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

Signaling Pathway and Mechanism of Action

4-MAP and its analogues are known to primarily function as non-competitive antagonists of the NMDA receptor. This interaction is central to their psychoactive effects. The following diagram illustrates the general experimental workflow for the spectroscopic analysis of these compounds.

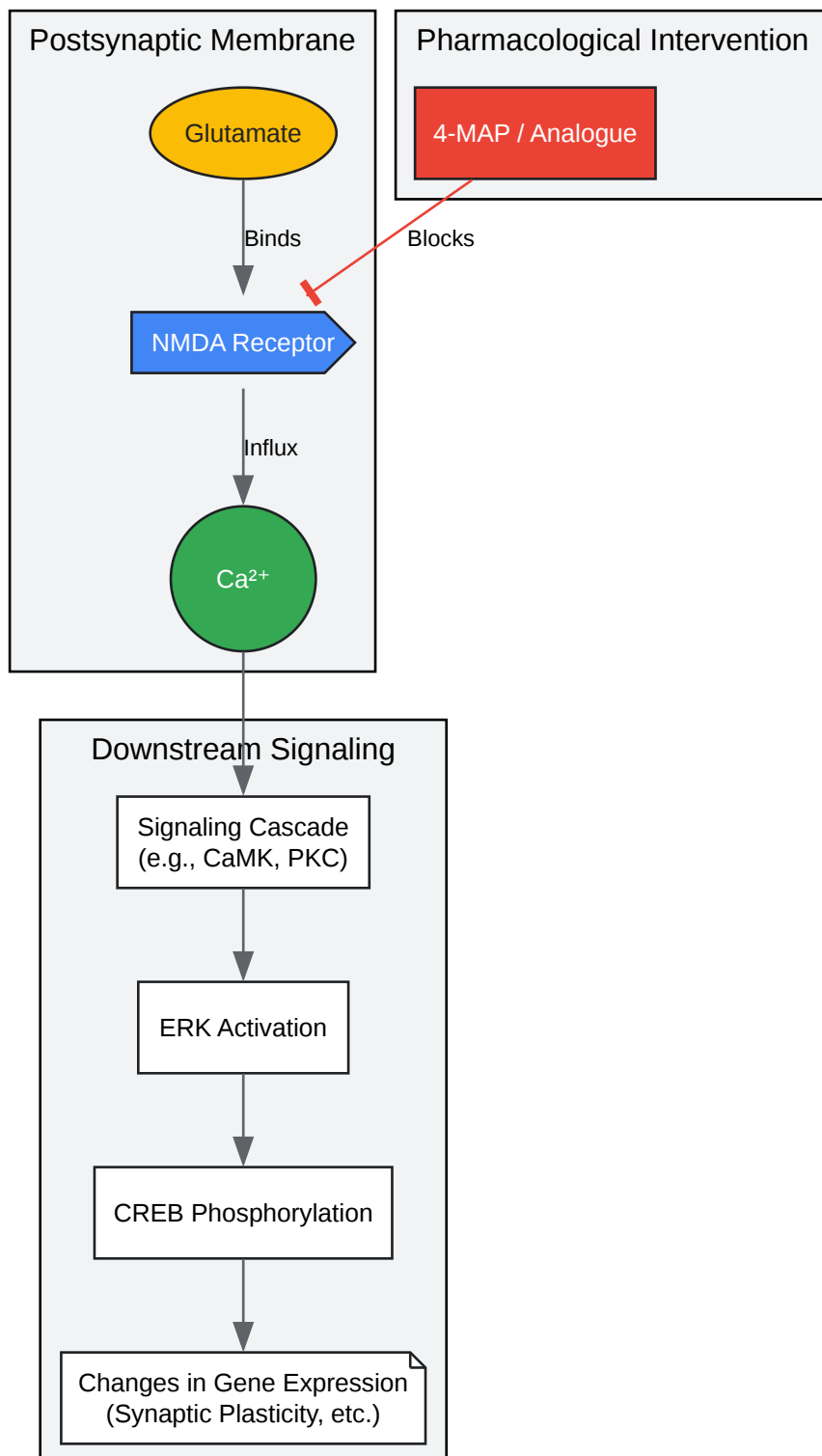


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A typical workflow for the spectroscopic analysis of 4-MAP and its analogues.

The primary mechanism of action for these compounds involves the blockade of the ion channel of the NMDA receptor, which is a key player in excitatory synaptic transmission in the central nervous system. This antagonism disrupts the normal flow of ions, particularly Ca^{2+} , into the neuron.

Simplified NMDA Receptor Signaling Pathway



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The antagonistic action of 4-MAP on the NMDA receptor signaling pathway.

Furthermore, studies have indicated that the rewarding and reinforcing effects of compounds like 4-MAP may be mediated through the activation of the mesolimbic dopamine pathway, leading to alterations in the levels of transcription factors such as CREB (cAMP response element-binding protein) in brain regions like the nucleus accumbens. This highlights the complex interplay between the glutamatergic and dopaminergic systems in the overall pharmacological effects of these substances.

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